molecular formula C24H27N3O4S B2373511 7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1031237-13-4

7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

カタログ番号: B2373511
CAS番号: 1031237-13-4
分子量: 453.56
InChIキー: JMZOYLRJEOLPTP-XBXARRHUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a complex organic compound notable for its unique structure and versatile functionality

特性

IUPAC Name

7-morpholin-4-ylsulfonyl-5-[(E)-3-phenylprop-2-enyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c28-24-22-9-5-12-26(22)21-11-10-20(32(29,30)25-14-16-31-17-15-25)18-23(21)27(24)13-4-8-19-6-2-1-3-7-19/h1-4,6-8,10-11,18,22H,5,9,12-17H2/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZOYLRJEOLPTP-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)S(=O)(=O)N4CCOCC4)CC=CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)S(=O)(=O)N4CCOCC4)C/C=C/C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Key Structural Components

The target molecule comprises several key structural elements:

  • A 13-atom fused heterocyclic system consisting of the quinoxaline core and a five-membered pyrrole ring
  • A morpholinosulfonyl moiety at position 7
  • A cinnamyl substituent at position 5
  • A lactam functionality at position 4

Retrosynthetic Considerations

Based on the structural complexity, a logical retrosynthetic approach would involve:

  • Late-stage introduction of the cinnamyl substituent to an N-unsubstituted pyrroloquinoxalinone intermediate
  • Installation of the morpholinosulfonyl group via appropriate sulfonylation reactions
  • Construction of the pyrroloquinoxaline core via cyclization strategies
  • Assembly of the quinoxaline foundation as the initial building block

Synthesis of the Quinoxaline Core

Classical Condensation Approach

The classic method for quinoxaline preparation involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. This approach serves as the foundation for constructing the basic quinoxaline scaffold.

Reaction Scheme:

o-Phenylenediamine + 1,2-Dicarbonyl compound → Quinoxaline derivative

This reaction typically proceeds under mild conditions, often at room temperature in protic solvents like ethanol or methanol, providing high yields of the desired quinoxaline products.

Catalyzed Synthesis Using L-Proline

A more specific and environmentally friendly approach involves the reaction of o-phenylenediamine with nitro-olefin compounds using L-proline as a catalyst. This method is particularly valuable for synthesizing substituted quinoxalines under mild conditions.

Reaction Conditions:

  • Reagents: o-Phenylenediamine, nitro-olefin compound
  • Catalyst: L-proline (10 mol% relative to substrate)
  • Solvent: Ethanol (preferably dehydrated)
  • Temperature: Room temperature
  • Reaction time: 6-10 hours

The reaction proceeds via stepwise addition-cyclization, where the electron-deficient position of o-phenylenediamine's amino group attacks the nitro alkene, followed by cyclization to form the quinoxaline structure.

Transition Metal-Catalyzed Methods

Molybdophosphovanadates supported on alumina cylinders have shown excellent catalytic activity for quinoxaline synthesis. The CuH₂PMo₁₁VO₄₀/alumina catalyst demonstrates high efficiency in promoting condensation reactions between o-phenylenediamine and 1,2-dicarbonyl compounds.

Procedure:

  • Mix o-phenylenediamine (1 mmol) with 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL)
  • Add 0.1 g of MoVP catalyst
  • Stir the mixture at room temperature until completion (monitored by TLC)
  • Filter to remove the insoluble catalyst
  • Dry the filtrate over anhydrous Na₂SO₄
  • Evaporate the solvent to obtain the product
  • Purify by recrystallization from ethanol

Construction of the Pyrroloquinoxaline Framework

Cyclization via Quinoxalinium Ylides

A key approach to the pyrroloquinoxaline system involves the generation of quinoxalinium ylides followed by cycloaddition reactions. This methodology is particularly relevant for constructing the tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one core structure.

Synthetic Sequence:

  • Formation of quinoxalinium salt from quinoxaline and phenacyl bromide in acetone
  • Suspension of the salt in dichloromethane
  • Addition of appropriate olefin (e.g., phenyl vinyl sulfone)
  • Dropwise addition of triethylamine under vigorous stirring
  • Workup and purification by column chromatography

Direct Cyclization Approach

The pyrroloquinoxaline core can also be constructed through PdCl₂-mediated endo-dig cyclization of 2-aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-ones. This methodology, while originally described for pyrroloquinazolinones, can be adapted for pyrroloquinoxalines through appropriate substrate modification.

Radical-Based Methodology

Recent advances in pyrroloquinoxaline synthesis employ radical-based approaches, such as the addition of methyl radicals to aryl isocyanides. This methodology allows for selective mono- and bis-methylated pyrroloquinoxaline derivatives depending on reaction conditions.

Reaction Conditions:

  • Isocyanide (1 equiv.)
  • KF (0.5 equiv.)
  • DCP (1.1 equiv.)
  • t-butanol (0.08 M)
  • Temperature: 120°C
  • Reaction time: 18 hours

Introduction of the Morpholinosulfonyl Group

Direct Sulfonylation Approach

The introduction of the morpholinosulfonyl group at position 7 likely involves direct sulfonylation of the preformed pyrroloquinoxaline scaffold. This can be achieved using morpholine sulfonyl chloride or related reagents under appropriate base-catalyzed conditions.

A plausible synthetic route would involve:

  • Protection of the lactam nitrogen if necessary
  • Electrophilic sulfonylation at the electron-rich position 7
  • Coupling with morpholine or displacement of a leaving group with morpholine
  • Deprotection if required

Building Block Approach Using Morpholine Derivatives

Alternatively, the morpholine moiety could be incorporated earlier in the synthesis using morpholinylchalcones as building blocks, similar to the approach described for morpholinylchalcones in the synthesis of other heterocyclic systems.

Representative Procedure:

  • Preparation of morpholino-containing intermediate
  • Condensation with appropriate diamine component
  • Cyclization to form the quinoxaline core
  • Further transformations to construct the complete pyrroloquinoxaline system

N-Alkylation with 3-Phenyl-2-Propenyl Group

Direct N-Alkylation

The introduction of the cinnamyl group at position 5 most likely involves direct N-alkylation using cinnamyl bromide or other appropriate leaving groups under basic conditions.

Typical Conditions:

  • Base: K₂CO₃, Cs₂CO₃, or NaH
  • Solvent: DMF, acetone, or acetonitrile
  • Temperature: Room temperature to 80°C
  • Reaction time: 4-24 hours depending on conditions

Comparative Analysis of Alkylation Methods

Table 1 presents a comparative analysis of potential N-alkylation methods for introducing the cinnamyl group.

Table 1: Comparison of N-Alkylation Methods for Cinnamyl Group Introduction

Method Reagent Base Solvent Temperature (°C) Expected Yield Advantages Limitations
Direct alkylation Cinnamyl bromide K₂CO₃ DMF 60-80 Moderate to high Straightforward, well-established Possible overalkylation
Phase-transfer catalysis Cinnamyl chloride NaOH CH₂Cl₂/H₂O 25-40 Moderate Mild conditions, selective Requires phase-transfer catalyst
Mitsunobu reaction Cinnamyl alcohol DIAD/PPh₃ THF 0-25 Moderate No need for halide preparation Side reactions, purification challenges
Reductive amination Cinnamaldehyde NaBH₃CN MeOH/AcOH 25 Low to moderate Mild conditions Multi-step, lower yields

Complete Synthetic Route to 7-(Morpholinosulfonyl)-5-(3-Phenyl-2-Propenyl)-1,2,3,3a-Tetrahydropyrrolo[1,2-a]Quinoxalin-4(5H)-One

Based on the methodologies discussed above, a complete synthetic route can be proposed:

Proposed Synthetic Pathway

  • Preparation of the Quinoxaline Core:

    • Condensation of o-phenylenediamine with appropriate 1,2-dicarbonyl compound
    • Alternatively, L-proline-catalyzed reaction of o-phenylenediamine with nitro-olefin
  • Construction of the Pyrroloquinoxaline Framework:

    • Formation of quinoxalinium salt
    • Cycloaddition with appropriate olefin
    • Cyclization to form the pyrrolo[1,2-a]quinoxaline system
  • Introduction of the Morpholinosulfonyl Group:

    • Sulfonylation at position 7
    • Coupling with morpholine
  • N-Alkylation with Cinnamyl Group:

    • Base-mediated alkylation with cinnamyl bromide at position 5

Optimized Reaction Conditions

Table 2 summarizes optimized reaction conditions for each key step in the synthesis.

Table 2: Optimized Reaction Conditions for Key Synthetic Steps

Step Reagents Catalyst/Base Solvent Temperature (°C) Time (h) Expected Yield (%)
Quinoxaline formation o-Phenylenediamine + 1,2-dicarbonyl L-Proline (10 mol%) Ethanol 25 6-10 70-90
Pyrroloquinoxaline construction Quinoxalinium salt + olefin Triethylamine CH₂Cl₂ 25 2-4 50-70
Sulfonylation Sulfonyl chloride Pyridine CH₂Cl₂ 0-25 4-8 60-80
Morpholine coupling Sulfonated intermediate + morpholine K₂CO₃ Acetone 60 8-12 70-85
N-alkylation Cinnamyl bromide Cs₂CO₃ DMF 60-80 6-10 65-85

Purification and Characterization

Purification Techniques

The final compound and key intermediates can be purified using standard techniques:

  • Column chromatography (silica gel, hexanes/ethyl acetate gradient)
  • Recrystallization from appropriate solvents (ethanol, acetonitrile)
  • Preparative HPLC for final purification if necessary

Analytical Characterization

Complete characterization of this compound should include:

  • ¹H NMR spectroscopy
  • ¹³C NMR spectroscopy
  • Mass spectrometry (HRMS)
  • IR spectroscopy
  • Elemental analysis
  • X-ray crystallography (if crystals are obtainable)

Purity Assessment

Purity can be assessed using:

  • Analytical HPLC
  • TLC with multiple solvent systems
  • Melting point determination
  • NMR analysis

The preparation of this compound involves multiple synthetic steps, each requiring careful optimization of reaction conditions. The quinoxaline core formation, construction of the pyrroloquinoxaline framework, introduction of the morpholinosulfonyl group, and N-alkylation with the cinnamyl moiety represent the key synthetic challenges.

Future work could focus on:

  • Development of one-pot procedures to streamline the synthesis
  • Application of flow chemistry for scale-up and process intensification
  • Exploration of greener alternatives for key transformations
  • Investigation of stereoselective approaches for controlling the stereochemistry at position 3a

This comprehensive analysis provides a foundation for the practical synthesis of this compound and related compounds, facilitating further exploration of their biological activities and potential therapeutic applications.

化学反応の分析

Types of Reactions:

The compound can undergo various types of reactions including:

  • Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.

  • Reduction: : Reduced by hydrogenation to affect the quinoxaline ring or the phenyl group.

  • Substitution: : Nucleophilic substitution at the sulfonyl group with various nucleophiles.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide (H₂O₂), m-Chloroperbenzoic acid (m-CPBA)

  • Reducing agents: Palladium on carbon (Pd/C), hydrogen gas (H₂)

  • Nucleophiles for substitution: Ammonia (NH₃), primary amines

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Reduction products may include various hydrogenated derivatives of the original structure.

  • Substitution: Formation of substituted quinoxalines and morpholine derivatives.

科学的研究の応用

7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its applications in scientific research, particularly in the fields of oncology and neuropharmacology.

Key Structural Features

  • Heterocyclic Compound : Contains nitrogen atoms within its ring structure.
  • Functional Groups : Includes morpholinosulfonyl and phenyl groups which enhance its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrroloquinoxaline compounds exhibit significant anticancer properties. Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation.

Case Study: Kinase Inhibition

A study demonstrated that similar compounds inhibited the activity of certain kinases responsible for tumor growth. This suggests potential therapeutic applications in cancer treatment.

Neuropharmacological Applications

The compound has also shown promise in modulating neurotransmitter systems. Its structural characteristics allow it to interact with various receptors in the brain, potentially offering therapeutic benefits for neurological disorders.

Case Study: Neurotransmitter Modulation

In vitro studies have indicated that this compound can influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.

Antimicrobial Properties

The quinoxaline derivatives are known for their antimicrobial activities. Research has explored the efficacy of this compound against various bacterial strains, indicating potential use as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

Laboratory tests have shown that the compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its structure and purity.

Synthesis Overview

StepReaction TypeReagents/Conditions
1AlkylationMorpholine derivative with sulfonyl chloride
2CyclizationPhenylpropene derivative under acidic conditions
3PurificationColumn chromatography

作用機序

The exact mechanism by which 7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one exerts its effects can vary based on its application. In biological systems, it may interact with specific enzymes or receptors, influencing cellular pathways and leading to the desired therapeutic effects. The morpholino group is particularly significant, providing increased solubility and specificity for certain targets.

類似化合物との比較

  • Quinoxalines: : Share the core quinoxaline structure but may differ in substituents.

  • Morpholine Derivatives: : Compounds with morpholino groups that exhibit similar solubility and stability properties.

  • Sulfonyl Compounds: : Share the sulfonyl functional group, with varying effects based on their overall structure.

Uniqueness:

7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is unique due to the combination of its quinoxaline core with morpholino and sulfonyl functional groups. This distinctive combination grants it unique chemical and biological properties, making it a compound of significant interest in both research and practical applications.

This was the brief on your desired compound. Now, I’d love to know what inspired your interest in this compound!

生物活性

7-(Morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrroloquinoxaline derivatives, which are characterized by their unique heterocyclic structures and potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features several functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions that yield the final product with high purity. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure.

Key Structural Features

  • Heterocyclic Ring : The presence of nitrogen atoms in the ring structure enhances its reactivity and interaction with biological targets.
  • Morpholinosulfonyl Group : This group is believed to play a crucial role in modulating the compound's pharmacological properties.

Preliminary studies suggest that this compound may exert its biological effects through various mechanisms:

  • Kinase Inhibition : It may inhibit specific kinases involved in cancer cell proliferation.
  • Neurotransmitter Modulation : The compound could influence neurotransmitter systems, potentially offering neuroprotective benefits.

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of this compound against various human leukemia cell lines. The results indicate significant antiproliferative activity:

Cell LineIC50 (µM)Reference Compound IC50 (µM)
K5623.517 (A6730)
HL60155.5 (A6730)
U937>208 (A6730)

These findings demonstrate that the compound exhibits promising cytotoxicity against K562 and HL60 cell lines while being less effective against U937 cells. Notably, it shows lower toxicity towards normal human peripheral blood mononuclear cells (estimated IC50 = 35 µM), suggesting a favorable therapeutic index.

Case Studies

  • Study on Leukemia Cell Lines : A study evaluated the compound against K562, U937, and HL60 leukemia cell lines using the MTS assay. The results indicated that while the compound was effective against K562 with an IC50 of 3.5 µM, it was less active against HL60 and U937 cell lines .
  • Pharmacological Evaluation : Another study highlighted the potential of this compound as a candidate for further pharmacomodulation due to its selective cytotoxicity profile and lower toxicity towards normal cells .

Q & A

Q. Key Methodological Considerations :

  • Optimize reaction conditions (solvent, temperature, catalyst) using statistical design of experiments (DoE) to minimize trial-and-error approaches .
  • Employ real-time monitoring (e.g., in-situ FTIR) to track intermediate formation.

How can computational methods optimize the synthesis and functionalization of this compound?

Advanced
Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states, guiding experimental design. For example:

  • Reaction Path Search : Identify low-energy pathways for sulfonation or allylation using software like GRRM or Gaussian .
  • Solvent Effects : Simulate solvent interactions using COSMO-RS to select optimal solvents for solubility and reactivity .

Q. Data-Driven Workflow :

Use DFT to model intermediates and transition states.

Validate predictions with small-scale experiments.

Apply machine learning (ML) to correlate computational descriptors (e.g., Fukui indices) with experimental yields .

What spectroscopic and structural characterization techniques are essential for verifying the compound’s purity and structure?

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the morpholinosulfonyl group and propenyl chain.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight.
  • X-ray Crystallography : For unambiguous confirmation of the tetrahydropyrroloquinoxaline core (if crystals are obtainable) .

Q. Advanced :

  • Dynamic NMR : Resolve conformational dynamics of the tetrahydropyrrolo ring.
  • Solid-State NMR : Analyze crystallinity and polymorphic forms .

How can researchers resolve contradictions in spectroscopic data or biological activity observed across studies?

Advanced
Contradictions often arise from impurities, stereochemical variations, or assay conditions. Mitigation strategies include:

  • Reproducibility Protocols : Standardize synthetic and analytical protocols (e.g., solvent purity, temperature gradients).
  • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outlier data points .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., pyrazoloquinoxalines) to identify trends .

What are the recommended safety protocols for handling and storing this compound?

Q. Basic

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation or skin contact due to potential sulfonyl group reactivity.
  • Storage : Store in a desiccator at -20°C under inert gas (argon) to prevent hydrolysis of the morpholinosulfonyl moiety .

How can researchers design experiments to study the compound’s structure-activity relationships (SAR) in biological systems?

Q. Advanced

  • Fragment-Based Design : Synthesize derivatives with modifications to the propenyl chain or sulfonyl group.
  • Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
  • Computational Docking : Map interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger .

Q. Example SAR Table :

DerivativeModificationIC50_{50} (nM)Target Protein
ParentNone120Kinase X
Derivative ATrifluoromethyl at C845Kinase X

What are the known or hypothesized biological targets for this compound?

Basic
Based on structural analogs (e.g., pyrazolo[1,5-a]quinoxalines), potential targets include:

  • Kinases : Inhibition of ATP-binding pockets due to the planar quinoxaline core .
  • GPCRs : Interaction with allosteric sites via the morpholinosulfonyl group .

Q. Advanced :

  • Proteomics Screening : Use affinity chromatography coupled with LC-MS/MS to identify binding partners .

How can researchers analyze the compound’s reaction mechanisms under varying catalytic conditions?

Q. Advanced

  • Kinetic Isotope Effects (KIE) : Study hydrogen/deuterium exchange to identify rate-determining steps.
  • In-Silico Mechanistic Studies : Simulate catalytic cycles (e.g., palladium-mediated coupling) using DFT .

What purification strategies are effective for isolating this compound from complex reaction mixtures?

Q. Basic

  • Column Chromatography : Use gradient elution with silica gel and ethyl acetate/hexane.
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for high-purity crystals .

Q. Advanced :

  • Membrane Technologies : Employ nanofiltration to separate by molecular weight .

How can computational predictions of the compound’s physicochemical properties be correlated with experimental data?

Q. Advanced

  • QSAR Modeling : Train models on logP, solubility, and permeability using tools like MOE or RDKit.
  • Validation Loop : Compare predicted vs. experimental HPLC retention times or solubility profiles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。